3-(1,3-Dioxolan-2-yl)aniline

Description

Nomenclature and Structural Context within Dioxolane and Aniline (B41778) Chemistry

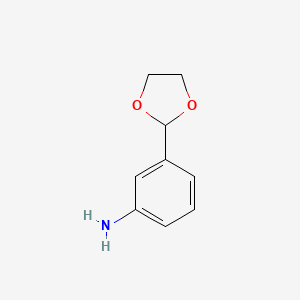

The systematic IUPAC name for this compound is 3-(1,3-dioxolan-2-yl)phenylamine. sigmaaldrich.com Its structure features a central aniline group, which is a benzene (B151609) ring substituted with an amino group (-NH2). Attached to the meta-position (carbon 3) of the aniline ring is a 1,3-dioxolane (B20135) ring. chemscene.comsigmaaldrich.com The dioxolane ring is a five-membered heterocycle containing two oxygen atoms. This specific arrangement of functional groups provides a unique combination of chemical properties.

The aniline portion of the molecule imparts basicity and nucleophilic character, while the dioxolane group serves as a protecting group for a carbonyl functionality. The dioxolane ring is generally stable under neutral and basic conditions but can be cleaved under acidic conditions to reveal the original aldehyde. This characteristic is instrumental in multi-step organic syntheses.

| Identifier | Value |

|---|---|

| CAS Number | 6398-87-4 chemscene.comsigmaaldrich.com |

| Molecular Formula | C9H11NO2 chemscene.com |

| Molecular Weight | 165.19 g/mol chemscene.com |

| IUPAC Name | 3-(1,3-dioxolan-2-yl)phenylamine sigmaaldrich.com |

| Synonyms | m-Aminobenzaldehyde ethylene (B1197577) glycol acetal (B89532) chemscene.com |

| SMILES | C1=CC(=CC(=C1)N)C2OCCO2 chemscene.com |

| InChI Key | SPLTWZBWXIJQME-UHFFFAOYSA-N sigmaaldrich.com |

Academic Significance and Research Trajectory of this compound Derivatives

The academic significance of this compound lies in its utility as a versatile building block for creating more complex molecules. Researchers have explored its derivatives for various applications, leveraging the reactivity of both the aniline and the masked aldehyde functionalities.

Derivatives of this compound are investigated for their potential biological activities. For instance, substituted anilines with dioxolane groups have been studied for their ability to cross the blood-brain barrier, which is a critical aspect in the development of drugs targeting the central nervous system. The synthesis of various derivatives has also led to the discovery of compounds with significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Furthermore, the structural framework of this compound serves as a scaffold in medicinal chemistry for designing and synthesizing novel therapeutic agents. For example, derivatives have been explored for their potential as analgesics and in the development of pharmacophore models for pain relief. smolecule.com

Overview of Research Applications in Synthetic and Materials Chemistry

In synthetic chemistry, this compound is a key intermediate. The amino group can undergo a variety of chemical transformations, including diazotization, acylation, and alkylation, allowing for the introduction of diverse functional groups. The protected aldehyde can be deprotected at a later synthetic stage, providing a reactive site for further modifications such as Wittig reactions or reductive aminations. This dual reactivity makes it a valuable tool for the synthesis of complex target molecules.

In the realm of materials chemistry, derivatives of this compound are utilized in the creation of novel polymers and functional materials. For example, related aniline derivatives have been used as monomers in the synthesis of conjugated polymers with specific optoelectronic properties. These polymers have potential applications in organic light-emitting diodes (OLEDs) and other electronic devices. The ability to precisely control the chemical structure of the monomer allows for the fine-tuning of the resulting polymer's properties.

| Property | Value |

|---|---|

| Density | 1.203 g/cm³ echemi.com |

| Boiling Point | 313.9°C at 760 mmHg echemi.com |

| Refractive Index | 1.58 echemi.com |

| Physical Form | Liquid or Solid sigmaaldrich.com |

| Storage Temperature | 2-8°C, under inert atmosphere and protected from light chemscene.comsigmaaldrich.com |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-(1,3-dioxolan-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c10-8-3-1-2-7(6-8)9-11-4-5-12-9/h1-3,6,9H,4-5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPLTWZBWXIJQME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50427243 | |

| Record name | 3-(1,3-dioxolan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6398-87-4 | |

| Record name | 3-(1,3-dioxolan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1,3-dioxolan-2-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 3 1,3 Dioxolan 2 Yl Aniline

Precursor Synthesis and Derivatization Strategies

The most common approach to synthesizing 3-(1,3-Dioxolan-2-yl)aniline involves a two-step process: first, the protection of a carbonyl group on a substituted benzene (B151609) ring, followed by the chemical transformation of another functional group into the desired amine.

Routes from Benzaldehyde (B42025) Derivatives and Ethylene (B1197577) Glycol

A foundational strategy begins with the protection of the aldehyde functionality of a suitable benzaldehyde derivative, typically 3-nitrobenzaldehyde (B41214), by forming a cyclic acetal (B89532). This reaction is crucial as it shields the reactive aldehyde group from subsequent chemical reactions, such as reduction.

The synthesis involves the acid-catalyzed reaction of 3-nitrobenzaldehyde with ethylene glycol. prepchem.com This acetalization is an equilibrium process, and to achieve high yields, the water produced during the reaction is continuously removed, often through azeotropic distillation using a Dean-Stark apparatus. prepchem.com Common acid catalysts for this transformation include p-toluenesulfonic acid. prepchem.comblogspot.com The reaction is typically performed in a solvent like benzene or cyclohexane (B81311) under reflux conditions. prepchem.com This process yields 2-(3-nitrophenyl)-1,3-dioxolane (B1594477), the direct precursor to the target aniline (B41778). prepchem.comblogspot.com

Table 1: Synthesis of 2-(3-Nitrophenyl)-1,3-dioxolane

| Starting Materials | Catalyst | Solvent | Conditions | Product | Yield | Ref. |

|---|---|---|---|---|---|---|

| 3-Nitrobenzaldehyde, Ethylene Glycol | p-Toluenesulfonic Acid | Benzene | Reflux with Dean-Stark trap, 4 hours | 2-(3-Nitrophenyl)-1,3-dioxolane | 100% (crude) | prepchem.com |

Functional Group Interconversion Approaches

With the aldehyde group protected as a dioxolane, the subsequent step involves the reduction of the nitro group to an amine. This functional group interconversion is a critical transformation to produce the final this compound.

Catalytic hydrogenation is a widely employed method for this reduction. The reaction typically uses a palladium on carbon (Pd/C) catalyst under a hydrogen gas atmosphere. This method is known for its high efficiency and clean conversion, yielding the desired aniline with minimal side products. Alternative reducing agents and conditions, such as iron in the presence of an acid or other metal catalysts like nickel, can also be utilized for this transformation. The choice of reducing system can depend on factors like substrate tolerance and desired reaction scale. For instance, the reduction of a similar compound, 2-(2-bromo-5-nitrophenyl)-1,3-dioxolane, was effectively achieved using iron and ammonium (B1175870) chloride, yielding the corresponding aniline in 96% yield.

Direct Synthetic Routes to the this compound Core

While the precursor pathway is common, direct methods to construct the C-N bond on a pre-formed dioxolane-substituted ring are also of significant interest in synthetic chemistry.

Reductive Amination Strategies

Reductive amination involves the reaction of a carbonyl compound with an amine to form an imine, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com While this is a powerful tool for C-N bond formation, its direct application to form this compound from a dioxolane-protected benzaldehyde and an ammonia (B1221849) source is less common than the nitro-reduction pathway. The term is sometimes more broadly applied to include the reduction of nitroarenes, as this process effectively results in the "amination" of the aromatic ring. In this context, the reduction of 2-(3-nitrophenyl)-1,3-dioxolane, as detailed in section 2.1.2, can be considered a form of reductive amination strategy leading to the final product.

Palladium-Mediated Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile method for forming carbon-nitrogen bonds, with the Buchwald-Hartwig amination being a prime example. wikipedia.orgorganic-chemistry.org This reaction allows for the coupling of aryl halides or triflates with amines. wikipedia.orgorganic-chemistry.org

To synthesize this compound using this method, a suitable precursor such as 2-(3-bromophenyl)-1,3-dioxolane (B93826) would be coupled with an ammonia equivalent or a primary amine under palladium catalysis. figshare.comorganic-chemistry.org The catalyst system typically consists of a palladium source, such as Pd(OAc)2 or Pd2(dba)3, and a specialized phosphine (B1218219) ligand. researchgate.net The choice of ligand is critical for the reaction's success, with bulky, electron-rich phosphines often providing the best results by facilitating the key steps of oxidative addition and reductive elimination in the catalytic cycle. wikipedia.orgmit.edu

Table 2: Example of Buchwald-Hartwig Amination Conditions

| Aryl Halide | Amine Source | Palladium Source | Ligand | Base | Solvent | Temperature | Ref. |

|---|---|---|---|---|---|---|---|

| Aryl Bromide | Aniline | Pd(OAc)2 | Xantphos | Cs2CO3 | Toluene (B28343) | 110°C |

The Suzuki-Miyaura coupling is renowned for its efficacy in forming carbon-carbon bonds by coupling an organoboron compound with an organohalide. mdpi.com While its direct application for C-N bond formation to create an aniline is not its primary use, it can be a key step in a multi-step synthesis. For example, a Suzuki reaction could be used to construct a complex aryl framework which is then subjected to a separate amination step.

However, recent advancements have explored variations of coupling reactions. For instance, Suzuki-Miyaura reactions have been successfully applied to couple bromoanilines with thiophene (B33073) boronic acids, demonstrating the versatility of this reaction for modifying aniline structures. mdpi.comunimib.it In the context of synthesizing the target molecule, one could envision a strategy where a boronic acid derivative of a protected aniline is coupled with a suitable partner, or where 2-(3-halophenyl)-1,3-dioxolane is coupled with an aminoboronic acid derivative. The development of such protocols continues to expand the toolkit available to synthetic chemists.

Stille Coupling in Dioxolane-Functionalized Pyridine (B92270) Synthesis

The Stille reaction, a palladium-catalyzed cross-coupling reaction between an organostannane and an organic halide or pseudohalide, is a powerful tool for creating carbon-carbon bonds. wikipedia.org This methodology has been adapted for the synthesis of dioxolane-functionalized pyridine derivatives.

In a notable application, sequential Stille coupling, deprotection, and condensation reactions have been employed to prepare 2-(2′-aniline)-6-imine-pyridines. rsc.org The synthesis commences with the Stille cross-coupling of 6-tributylstannyl-2-(2-methyl-1,3-dioxolan-2-yl)pyridine with 2-bromonitrobenzene. rsc.org This initial step forges the crucial carbon-carbon bond between the pyridine and benzene rings. Subsequent deprotection of the dioxolane group and condensation with an appropriate aniline derivative yield the target pincer ligands. rsc.org

Researchers have also explored the homo- and heterocoupling of bromopyridines, one of which was functionalized with a dioxolane group. The reaction between 2-bromopyridine (B144113) and 2-bromo-6-(1,3-dioxolan-2-yl)-pyridine in the presence of a neophylpalladacycle catalyst yielded a mixture of 2,2′-bipyridine, 6-(1,3-dioxolan-2-yl)-2,2′-bipyridine, and 6,6′-di(1,3-dioxolan-2-yl)-2,2′-bipyridine. researchgate.net This demonstrates the utility of Stille-type couplings in generating both symmetrical and unsymmetrical bipyridine structures bearing the dioxolane moiety.

The general mechanism of the Stille reaction involves the oxidative addition of the organic halide to a Pd(0) catalyst, followed by transmetalation with the organotin reagent and subsequent reductive elimination to afford the coupled product and regenerate the catalyst. wikipedia.org

Nucleophilic Aromatic Substitution Variants

Nucleophilic aromatic substitution (NAS) offers a complementary approach to functionalizing aromatic rings, particularly those that are electron-deficient. masterorganicchemistry.com In contrast to electrophilic aromatic substitution, NAS involves the attack of a nucleophile on an aromatic ring, leading to the displacement of a leaving group. masterorganicchemistry.com The presence of electron-withdrawing groups ortho or para to the leaving group significantly accelerates this reaction. masterorganicchemistry.com

While direct NAS reactions on this compound itself are not extensively documented in the provided context, the principles of NAS are relevant to the synthesis of its precursors and derivatives. For instance, the synthesis of 4-Chloro-3-(1,3-dioxolan-2-yl)-aniline often involves the reaction of a dioxolane derivative with a chloro-substituted aniline, a process that can be facilitated by nucleophilic substitution. smolecule.com The aniline moiety, in turn, can undergo electrophilic substitution reactions.

Synthesis of Related 1,3-Dioxolane-Substituted Aniline Derivatives

The versatility of the 1,3-dioxolane (B20135) and aniline moieties allows for the synthesis of a wide array of derivatives with tailored properties and functionalities.

Chiral 1,3-Dioxolane Derivatives and Their Amide Conjugates

Chiral amines and their derivatives are of significant interest in asymmetric synthesis and medicinal chemistry. mdpi.com L-Tartaric acid, a readily available chiral starting material, can be converted into 1,3-dioxolane structures. researchgate.net These chiral dioxolanes can then be reacted with substituted aromatic amines to form amide conjugates. researchgate.net

One synthetic route involves the initial protection and partial hydrolysis of L-tartaric acid to form a 1,3-dioxolane monoester. researchgate.net This intermediate is then coupled with various substituted aromatic amines to yield the desired chiral amides. researchgate.net For example, the reaction with aniline can produce N-phenyl amides. mdpi.com The reduction of these amides, often with reagents like lithium aluminum hydride (LiAlH₄), can then yield the corresponding chiral secondary amines. mdpi.com

Synthesis of Azoxybenzenes from Dioxolane-Protected Nitro Compounds

Dioxolane-protected nitro compounds serve as valuable precursors for the synthesis of azoxybenzenes. A notable method involves the reduction of nitroaryl-containing 1,3-dioxolanes using glucose as an environmentally friendly reducing agent in an aqueous ethanol (B145695) medium with sodium hydroxide (B78521). researchgate.netresearchgate.net This approach has been successfully applied to synthesize 1,2-bis(4-(1,3-dioxolan-2-yl)phenyl)diazene oxide from 2-(4-nitrophenyl)-1,3-dioxolane. researchgate.net The reaction typically proceeds to completion within 30 minutes at 50°C. mdpi.com This method offers a simple and efficient route to azoxybenzenes bearing the 1,3-dioxolane functionality, with yields reported in the range of 53–75%. researchgate.net

Alternative methods for the reduction of aromatic nitro compounds to azoxy compounds include the use of zinc and ammonium chloride, or photochemical methods that are catalyst- and additive-free. researchgate.netchemrxiv.org

Preparation of Ligand Precursors Incorporating Dioxolane and Aniline Moieties

The combination of dioxolane and aniline functionalities within a single molecule provides a scaffold for the synthesis of valuable ligand precursors. As mentioned previously, sequential Stille coupling, deprotection, and condensation reactions are used to create pincer-type ligands from 6-tributylstannyl-2-(2-methyl-1,3-dioxolan-2-yl)pyridine and 2-bromonitrobenzene. rsc.org The resulting 2-(2′-aniline)-6-imine-pyridines are effective N,N,N-pincer ligands that can coordinate with metals like palladium. rsc.org

Furthermore, indolin-2-one derivatives, which can act as oxytocin (B344502) receptor ligands, have been prepared incorporating a 1,3-dioxolan-2-yl group. google.com These syntheses highlight the importance of the dioxolane-aniline framework in the development of molecules with specific biological activities.

Optimization of Reaction Conditions and Yields in Academic Synthesis

The optimization of reaction conditions is crucial for maximizing yields and ensuring the efficiency and scalability of synthetic processes.

In the synthesis of this compound, a key step is the acetalization of 3-nitrobenzaldehyde with ethylene glycol. To drive the equilibrium towards the formation of the 1,3-dioxolane, azeotropic dehydration using a Dean-Stark apparatus is often employed, with p-toluenesulfonic acid as a catalyst. oc-praktikum.de Performing the reaction under reflux while distilling off the water formed is significantly more effective than refluxing alone. oc-praktikum.de

For the subsequent reduction of the nitro group to an amine, catalytic hydrogenation using palladium on carbon (Pd/C) is a common and clean method, often achieving yields of around 85%. An alternative, the Bechamp reduction using iron and ammonium chloride, can provide even higher yields (around 90%) but generates iron sludge as a byproduct.

In the synthesis of azoxybenzenes from dioxolane-protected nitro compounds, the use of glucose as a reductant in a water-ethanol medium with sodium hydroxide has been optimized for efficiency. researchgate.netmdpi.com The reaction conditions of 50°C for 30 minutes with vigorous stirring lead to complete conversion of the starting material. mdpi.com

The table below summarizes some of the reaction conditions and yields for related syntheses.

| Reaction Type | Starting Materials | Reagents and Conditions | Product | Yield (%) |

| Acetalization | 3-Nitrobenzaldehyde, Ethylene glycol | p-TsOH, Benzene, Azeotropic dehydration | 2-(3-Nitrophenyl)-1,3-dioxolane | ~79% |

| Nitro Reduction (Catalytic Hydrogenation) | 2-(3-Nitrophenyl)-1,3-dioxane | H₂, Pd/C, Ethyl acetate (B1210297) | 3-(1,3-Dioxan-2-yl)aniline | ~85% |

| Nitro Reduction (Bechamp) | 2-(3-Nitrophenyl)-1,3-dioxane | Fe, NH₄Cl, H₂O/EtOH | 3-(1,3-Dioxan-2-yl)aniline | ~90% |

| Azoxybenzene (B3421426) Synthesis | 2-(4-Nitrophenyl)-1,3-dioxolane | Glucose, NaOH, H₂O/EtOH, 50°C | 1,2-Bis(4-(1,3-dioxolan-2-yl)phenyl)diazene oxide | 53-75% |

| Amide Formation | Chiral 1,3-dioxolane diester, Aniline | Neat or in alcoholic solvent | N-phenyl diamide | 71-97% (after reduction) |

Yields are based on analogous syntheses and may vary depending on specific substrates and conditions.

Catalyst Systems and Ligand Effects

The choice of catalyst is pivotal in the synthesis of this compound, influencing both the rate and success of the key reaction steps: the reduction of a nitro group or the formation of the C-N bond via cross-coupling.

In the more traditional synthetic route, the reduction of the intermediate 2-(3-nitrophenyl)-1,3-dioxolane is typically achieved through catalytic hydrogenation. Noble metal catalysts are highly effective for this transformation. Palladium on carbon (Pd/C) is a commonly cited catalyst, often used at a loading of 5-10%. google.com This heterogeneous catalyst is favored for its efficiency, ease of handling, and simple removal from the reaction mixture by filtration post-reaction. The reaction proceeds by the adsorption of hydrogen gas onto the palladium surface, facilitating the reduction of the nitro group to an amine.

For syntheses employing Buchwald-Hartwig amination, the catalyst system is more complex, consisting of a palladium precursor and a specialized ligand. wikipedia.orgorganic-chemistry.org This reaction couples an aryl halide, such as 2-(3-bromophenyl)-1,3-dioxolane, with an ammonia source. The development of this reaction has led to several "generations" of catalyst systems with increasingly broad applications. wikipedia.org The ligand plays a crucial role in stabilizing the palladium center and facilitating the key steps of the catalytic cycle: oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.org Sterically hindered and electron-rich phosphine ligands are often required. For instance, ligands like Xantphos, when paired with a palladium source like palladium(II) acetate (Pd(OAc)₂), have been used for similar amination reactions. The steric bulk and specific geometry of the ligand influence the accessibility of the catalytic site and can prevent the formation of undesired side products.

| Reaction Step | Catalyst System | Typical Ligand(s) | Function & Effects |

| Nitro Group Reduction | 5-10% Palladium on Carbon (Pd/C) | N/A (Heterogeneous) | Facilitates hydrogenation of the nitro group to an amine with high efficiency. Easily removed by filtration. google.com |

| Buchwald-Hartwig Amination | Palladium(II) Acetate (Pd(OAc)₂) | Xantphos, other bulky phosphines | Ligand stabilizes the Pd(0) active species and promotes the key steps of the catalytic cycle (oxidative addition, reductive elimination), enabling C-N bond formation. wikipedia.org |

Solvent Effects and Reaction Temperature Control

Solvent selection and precise temperature control are critical parameters that significantly impact reaction kinetics, yield, and purity in the synthesis of this compound.

The initial step of acetal formation from 3-nitrobenzaldehyde and ethylene glycol is an equilibrium-driven process. To drive the reaction to completion, it is typically conducted in a non-polar, aprotic solvent like benzene or toluene at reflux temperatures (110–120°C). These solvents form an azeotrope with the water produced during the reaction, allowing for its continuous removal using a Dean-Stark apparatus. This removal of water shifts the equilibrium towards the formation of the dioxolane product. oc-praktikum.de Insufficient temperature or failure to remove water can lead to incomplete conversion. oc-praktikum.de

For the subsequent reduction of the nitro group via catalytic hydrogenation, polar protic solvents such as ethanol or polar aprotic solvents like ethyl acetate are commonly used. google.com These solvents effectively dissolve the nitro-intermediate and allow for good contact with the solid catalyst and hydrogen gas. The reaction is typically run at or slightly above room temperature (25–30°C) and under a positive pressure of hydrogen gas (1–3 atm), which is sufficient to achieve complete reduction without requiring high-temperature or high-pressure equipment.

| Synthetic Step | Solvent | Typical Temperature | Rationale and Effects |

| Acetal Protection | Benzene, Toluene | 110–120°C (Reflux) | Forms an azeotrope with water, which is removed to drive the equilibrium toward product formation. oc-praktikum.de |

| Catalytic Hydrogenation | Ethanol, Ethyl Acetate | 25–30°C | Provides good solubility for the substrate and compatibility with the Pd/C catalyst under mild H₂ pressure. google.com |

| Buchwald-Hartwig Amination | Toluene | ~110°C | Ensures solubility of components and provides sufficient thermal energy to overcome the activation barrier for the C-N coupling reaction. |

Purification and Isolation Techniques in Research Scale-Up

The final purity of this compound is dictated by the effectiveness of the purification and isolation procedures. Standard laboratory techniques are employed, which must be adapted for larger quantities during scale-up.

Following the synthesis, the crude product is typically subjected to a series of workup procedures. This often begins with an aqueous wash to remove water-soluble impurities, such as the acid catalyst (e.g., p-TsOH) from the acetalization step or any salts formed during the reaction. oc-praktikum.deunam.mx For instance, after acetal formation, the reaction mixture is cooled and treated with an aqueous base like sodium hydroxide solution before separation of the organic layer. unam.mx The organic phase containing the product is then dried over an anhydrous salt like sodium sulfate (B86663) (Na₂SO₄) and the solvent is removed under reduced pressure using a rotary evaporator. unam.mxjst.go.jp

For higher purity, column chromatography is the most frequently cited method. unam.mxjst.go.jp Silica gel is used as the stationary phase, and a mixture of non-polar and polar solvents, such as n-hexane and ethyl acetate, is used as the eluent. unam.mx The polarity of the eluent is optimized to achieve good separation of the desired product from any remaining starting materials or by-products.

Recrystallization is another effective technique for purifying the final solid product or its intermediates. This involves dissolving the crude material in a minimum amount of a suitable hot solvent and allowing it to cool slowly, whereupon the pure compound crystallizes out, leaving impurities behind in the mother liquor.

When scaling up from a research setting, several challenges arise. Mixing becomes more critical in larger vessels to ensure reaction homogeneity and efficient heat transfer, especially for exothermic processes. researchgate.net The efficiency of extractions and phase separations can also decrease with increasing volume. Purification by column chromatography, while effective, can become cumbersome and costly at a larger scale, necessitating the development of robust crystallization methods for bulk purification.

| Technique | Purpose | Reagents/Materials | Considerations for Scale-Up |

| Aqueous Workup/Extraction | Removal of water-soluble impurities (e.g., acid catalysts, salts). oc-praktikum.dejst.go.jp | Water, dilute base (e.g., NaOH), organic solvents (e.g., Et₂O, CH₂Cl₂). unam.mx | Efficiency of mixing and phase separation can be challenging in large volumes. researchgate.net |

| Drying | Removal of residual water from the organic phase. | Anhydrous Sodium Sulfate (Na₂SO₄). unam.mx | Requires larger quantities of drying agent and longer contact times. |

| Solvent Removal | Isolation of the crude or pure product from the solvent. | Rotary Evaporator. unam.mxjst.go.jp | Larger volumes require high-capacity evaporators and careful pressure/temperature control. |

| Column Chromatography | High-purity separation of the target compound from by-products. | Silica Gel, Hexane/Ethyl Acetate mixtures. unam.mx | Can be impractical and expensive for large quantities; often replaced by crystallization at scale. |

| Recrystallization | Final purification of the solid product. | A suitable single or mixed solvent system. | Requires careful selection of solvent and control of cooling rate for optimal crystal growth and purity. |

Mechanistic Investigations of Reactions Involving 3 1,3 Dioxolan 2 Yl Aniline

Reaction Mechanisms of Aniline (B41778) Functional Group Transformations

The transformations centered on the aniline functional group are fundamental to the synthetic utility of 3-(1,3-Dioxolan-2-yl)aniline. These reactions involve complex mechanistic pathways that determine the final product distribution and selectivity.

The oxidation of anilines can lead to a diverse array of products, such as quinones, azoxybenzenes, nitrosobenzenes, and nitrobenzenes, depending on the oxidant and reaction conditions. nih.govresearchgate.net The presence of the dioxolane group on the phenyl ring can influence the electronic properties and steric environment, thereby affecting the course of these oxidation reactions.

The oxidation of anilines can yield quinones, though the oxidation of hydroquinone (B1673460) is a more common and convenient laboratory method for quinone preparation. orgsyn.org For aniline itself, strong oxidizing agents under acidic conditions, such as chromium trioxide, can lead to the formation of p-benzoquinone. smolecule.comsmolecule.com The mechanism generally involves the initial oxidation of the aniline to an aniline radical cation, which can then undergo further oxidation and hydrolysis steps. The presence of the substituent at the meta-position in this compound complicates this transformation, as it does not directly lead to a simple, symmetric quinone. Oxidation would likely result in a mixture of substituted quinone derivatives.

The dimerization of anilines to form azoxybenzenes is a significant oxidative transformation. acs.org Two primary mechanisms are generally proposed for this reaction. nih.govacs.org

Nitrosobenzene (B162901) Intermediate Mechanism: In this pathway, the aniline is first oxidized to the corresponding nitrosobenzene. Subsequently, the nitrosobenzene condenses with another molecule of the parent aniline to form a diazene (B1210634) oxide (azoxy) linkage. This pathway is often favored in various catalytic systems.

Aniline Radical Mechanism: This mechanism involves the initial formation of an aniline radical. Two of these radicals can then couple to form a hydrazine (B178648) derivative, which is subsequently oxidized to the azo compound and then to the azoxybenzene (B3421426). Alternatively, an aniline radical can react with a neutral aniline molecule. acs.org

Studies on various substituted anilines have shown that reaction conditions, such as the choice of catalyst and base, can be modulated to selectively favor the formation of azoxybenzenes over other oxidation products like nitrobenzenes. nih.govacs.orgrsc.org For instance, using hydrogen peroxide as an oxidant, a mild base like sodium fluoride (B91410) (NaF) has been shown to facilitate the formation of azoxybenzenes in high yields for a range of anilines. nih.govacs.org Electron-withdrawing groups on the aniline ring have been observed to increase the formation of the corresponding azobenzene (B91143) and azoxybenzene during ozonation reactions. researchgate.netoieau.fr

Many oxidation reactions of anilines proceed through radical intermediates. acs.org The initial step is often a one-electron oxidation of the aniline to form an aniline radical cation. umn.edu The stability and subsequent reactivity of this radical cation are key determinants of the reaction outcome.

Computational studies using density functional theory (DFT) have been employed to investigate the oxidation mechanisms of substituted anilines, revealing that processes like hydrogen atom transfer (HAT) can be crucial in the formation of the initial aniline radical. nih.gov Experimental evidence for radical involvement can be obtained through control reactions using radical scavengers like 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) or 2,6-di-tert-butyl-4-methylphenol (BHT), which can inhibit or alter the course of the reaction if radical intermediates are involved. acs.org The correlation of reaction rates with Hammett substituent constants also provides insight, suggesting that electron-donating groups, which stabilize the radical cation, can accelerate the oxidation, pointing to an electron transfer step in the rate-determining stage of the reaction. cdnsciencepub.com

This compound is commonly synthesized by the reduction of its corresponding nitro precursor, 2-(3-nitrophenyl)-1,3-dioxolane (B1594477). ambeed.com This nitro compound is itself prepared via the acid-catalyzed acetalization of 3-nitrobenzaldehyde (B41214) with ethylene (B1197577) glycol. ambeed.comoc-praktikum.de The reduction of the aromatic nitro group to a primary amine is a well-established and efficient transformation that can be achieved through several methods, most notably catalytic hydrogenation and metal-acid reductions like the Bechamp reduction.

Catalytic Hydrogenation: This is a clean and high-yielding method that typically employs a metal catalyst such as palladium on carbon (Pd/C) or Raney nickel with hydrogen gas (H₂). ambeed.com The mechanism involves the adsorption of the nitro compound and hydrogen onto the catalyst surface. The nitro group is sequentially reduced, likely through nitroso and hydroxylamine (B1172632) intermediates, until the amine is formed. This method is often preferred for its clean reaction profile and minimal byproduct formation.

Bechamp Reduction: This classic method uses a metal, typically iron (Fe), in the presence of a weak acid, such as ammonium (B1175870) chloride (NH₄Cl) or acetic acid in an aqueous/alcoholic solvent. The iron is oxidized while the nitro group is reduced. While cost-effective and avoiding the need for high-pressure hydrogenation equipment, this method generates significant amounts of iron sludge as a byproduct.

| Method | Reagents/Conditions | Advantages | Limitations | Typical Yield | Reference(s) |

|---|---|---|---|---|---|

| Catalytic Hydrogenation | H₂/Pd/C, EtOAc or Raney Ni, Methanol | Clean reaction, high yield, minimal byproducts. | Requires specialized high-pressure equipment. | 85-100% | ambeed.com |

| Bechamp Reduction | Fe/NH₄Cl, H₂O/EtOH | Cost-effective, no high-pressure H₂ needed. | Generates significant iron sludge waste. | ~90% |

Table 1: Comparison of Common Reduction Methods for Synthesizing this compound from 2-(3-Nitrophenyl)-1,3-dioxolane.

The aniline moiety strongly influences the reactivity of the benzene (B151609) ring in electrophilic aromatic substitution (EAS) reactions. The amino group (-NH₂) is a powerful activating group and is ortho-, para-directing. This is due to the ability of the nitrogen lone pair to participate in resonance, stabilizing the arenium ion intermediate (sigma complex) when the electrophile attacks at the ortho and para positions relative to the amine.

For this compound, the incoming electrophile is directed to the positions ortho and para to the amino group, namely C2, C4, and C6.

Attack at C2 (ortho): Favorable due to activation by the -NH₂ group.

Attack at C4 (para): Favorable due to activation by the -NH₂ group.

Attack at C6 (ortho): Favorable due to activation by the -NH₂ group.

The 1,3-dioxolan-2-yl group at position 3 will exert some steric hindrance, potentially making substitution at the C2 and C4 positions slightly more favored than at the C6 position, which is flanked by both substituents. Under strongly acidic conditions, the amino group can be protonated to form the anilinium ion (-NH₃⁺). This group is strongly deactivating and meta-directing. Therefore, careful control of reaction pH is crucial to achieve the desired substitution pattern.

Azoxybenzene Formation Mechanisms

Reduction Reactions of Related Nitro Precursors

Mechanisms of 1,3-Dioxolane (B20135) Ring Transformations

The 1,3-dioxolane group in this compound primarily serves as a protecting group for a carbonyl functionality. Its stability and reactivity are central to its utility in multi-step syntheses.

The deprotection of the 1,3-dioxolane ring is most commonly achieved under acidic conditions to regenerate the parent carbonyl compound and the diol. organic-chemistry.orgvulcanchem.com The mechanism for this acid-catalyzed hydrolysis involves several key steps. vulcanchem.com

The reaction is initiated by the protonation of one of the oxygen atoms within the dioxolane ring by an acid catalyst, forming an oxonium ion intermediate. This is followed by the cleavage of a carbon-oxygen bond, leading to the opening of the ring and the formation of a resonance-stabilized carbocation (an oxocarbenium ion). A nucleophilic attack by water on this carbocation then occurs, and subsequent deprotonation yields a hemiacetal. Further protonation of the remaining original dioxolane oxygen and elimination of the diol (ethylene glycol) ultimately regenerates the carbonyl group. The entire process is reversible, and the removal of water is necessary to drive the reaction towards acetal (B89532) formation. organic-chemistry.org

Transacetalization is a related process where an existing acetal reacts with a different alcohol or diol under acidic catalysis to form a new acetal, without proceeding through the free carbonyl intermediate. This reaction also proceeds through an oxocarbenium ion intermediate. acs.org Computational studies have shown that transacetalization can be a thermodynamically favorable process. acs.org The mechanism involves the initial O-acylation, followed by a ring-opening and ring-reforming process that eliminates a neutral carbonyl compound to form a cyclic "ionic ketal". acs.org

| Step | Description | Key Intermediate |

|---|---|---|

| Protonation | An oxygen atom of the dioxolane ring is protonated by an acid catalyst. | Oxonium ion |

| Ring Opening | Cleavage of a C-O bond to form a resonance-stabilized carbocation. | Oxocarbenium ion |

| Nucleophilic Attack | Water attacks the carbocation. | Hemiacetal |

| Elimination | The diol is eliminated to regenerate the carbonyl compound. | Carbonyl compound and diol |

The 1,3-dioxolane ring exhibits considerable stability under neutral and basic conditions, making it a valuable protecting group. vulcanchem.comthieme-connect.de It is generally resistant to nucleophiles and bases. organic-chemistry.org However, its stability is compromised under acidic conditions, as detailed in the deprotection mechanism.

The cleavage of the dioxolane ring can also be influenced by other factors:

Lewis Acids: In the presence of Lewis acids such as aluminum chloride (AlCl₃), cyclic acetals can undergo reductive cleavage with reagents like lithium aluminum hydride (LiAlH₄) to yield hydroxy ethers. cdnsciencepub.com The mechanism is believed to involve the formation of a carbonium ion in the rate-determining step. cdnsciencepub.com

Oxidizing Agents: While generally stable to mild oxidizing agents, strong oxidizing agents can cleave acetals. organic-chemistry.org The presence of strong Lewis acids can enhance the sensitivity of the dioxolane ring to oxidants like potassium permanganate (B83412) (KMnO₄). organic-chemistry.org

Substituent Effects: Electron-donating substituents on the dioxolane ring can enhance the rate of cleavage by stabilizing the intermediate carbocation, whereas electron-withdrawing groups can retard the reaction. cdnsciencepub.com

It is also noteworthy that five-membered 1,3-dioxolanes are generally hydrogenolyzed faster than the corresponding six-membered 1,3-dioxanes, a difference attributed to the relative ease of oxocarbonium ion formation. cdnsciencepub.com

Acid-Catalyzed Deprotection and Transacetalization

Mechanistic Aspects of Cross-Coupling Reactions Utilizing Dioxolane-Aniline Scaffolds

The aniline moiety of this compound is a versatile handle for various cross-coupling reactions, enabling the formation of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds. These reactions are fundamental in the synthesis of pharmaceuticals and functional materials.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are commonly employed for C-N bond formation. acs.org The general mechanism for these reactions involves a catalytic cycle that typically includes:

Oxidative Addition: The palladium(0) catalyst reacts with an aryl halide or triflate to form a palladium(II) intermediate.

Amine Coordination and Deprotonation: The aniline derivative coordinates to the palladium(II) center, followed by deprotonation by a base to form a palladium-amido complex.

Reductive Elimination: The C-N bond is formed through reductive elimination from the palladium-amido complex, regenerating the palladium(0) catalyst and yielding the coupled product.

The dioxolane group in this compound is generally stable under the basic conditions often required for these coupling reactions. thieme-connect.de However, the electronic properties of the aniline ring can influence the reaction rate. Electron-donating groups on the aniline can increase its nucleophilicity and facilitate the coupling reaction. uni-regensburg.de

Recent advancements have also explored the use of other transition metals like nickel and iridium for cross-coupling reactions. uni-regensburg.deresearchgate.net Nickel-catalyzed photoredox reactions, for instance, have emerged as a powerful tool for C-N bond formation, often proceeding under milder conditions. uni-regensburg.de The mechanism of these reactions involves the generation of radical intermediates through a photoredox cycle, which then participate in the cross-coupling process.

| Step | Description | Key Transformation |

|---|---|---|

| Oxidative Addition | Pd(0) catalyst inserts into the aryl-halide bond. | Formation of a Pd(II) complex |

| Amine Coordination/Deprotonation | The aniline derivative binds to the Pd(II) center and is deprotonated. | Formation of a Pd-amido complex |

| Reductive Elimination | The new C-N bond is formed, and the product is released. | Regeneration of the Pd(0) catalyst |

Computational and Theoretical Studies of Reaction Pathways and Transition States

Computational chemistry, particularly density functional theory (DFT), has become an invaluable tool for elucidating the intricate details of reaction mechanisms involving molecules like this compound. These studies provide insights into reaction pathways, transition state geometries, and activation energies that are often difficult to obtain through experimental means alone.

For the 1,3-dioxolane ring, computational studies have confirmed the mechanism of acid-catalyzed transacetalization, showing it to be a thermodynamically favorable process. acs.org Ab initio calculations have been used to map the energy surfaces of these reactions, identifying the key intermediates and transition states. acs.org

In the context of cross-coupling reactions, DFT calculations can rationalize the observed regioselectivity and reactivity. For example, computational studies on copper-catalyzed amidation of indoles have shown that a concerted metalation-deprotonation mechanism was unable to reproduce the experimental observations, leading to the proposal of a novel mechanism involving a four-center reductive elimination. acs.org Similarly, computational studies on the atmospheric oxidation of aniline by OH radicals have provided detailed information about the reaction barriers and the formation of various products. researchgate.net

Furthermore, computational models can predict how substituents on the aniline ring affect the electronic properties and, consequently, the reactivity in cross-coupling reactions. For instance, the partial charge on the nitrogen atom, as calculated by natural population analysis, has been shown to correlate with the reaction rates in nickel-catalyzed C-N cross-coupling reactions. uni-regensburg.de

| Area of Study | Computational Method | Insights Gained |

|---|---|---|

| Dioxolane Ring Opening | Ab initio calculations | Energy surface diagrams, thermodynamic favorability of transacetalization. acs.org |

| Cross-Coupling Reactions | Density Functional Theory (DFT) | Reaction pathways, regioselectivity, role of catalysts, prediction of reactivity based on electronic properties. uni-regensburg.deacs.org |

| Oxidation Reactions | DFT | Reaction barriers, product formation pathways. researchgate.net |

Advanced Characterization Methodologies for 3 1,3 Dioxolan 2 Yl Aniline and Its Derivatives

Spectroscopic Elucidation of Molecular Structure

Spectroscopic methods are fundamental in determining the molecular architecture of 3-(1,3-Dioxolan-2-yl)aniline and its analogs. These techniques probe the interactions of molecules with electromagnetic radiation, offering detailed insights into their functional groups, connectivity, and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of this compound and its derivatives. Both ¹H and ¹³C NMR provide critical data for confirming the identity and purity of these compounds.

In the ¹H NMR spectrum of this compound, the protons of the aniline (B41778) ring typically appear in the aromatic region, generally between δ 6.5 and 7.5 ppm. The dioxolane ring protons present characteristic signals, with the methine proton (CH) appearing as a singlet and the methylene (B1212753) protons (OCH₂) often showing as a multiplet. For instance, in a derivative, the dioxolane proton may appear as a singlet around δ 5.98 ppm, while the methylene protons are observed as a multiplet between δ 4.05 and 4.15 ppm vulcanchem.com. The amine (NH₂) protons of the aniline group are also observable and can be confirmed by D₂O exchange experiments researchgate.net.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon framework. For this compound derivatives, the dioxolane carbon attached to the aromatic ring typically resonates around δ 104.5 ppm, and the methylene carbons of the dioxolane ring appear at approximately δ 66.2 ppm vulcanchem.com. The chemical shifts of the aromatic carbons can be used to confirm the substitution pattern on the aniline ring researchgate.netresearchgate.net.

Interactive Table: Representative NMR Data for Dioxolane-Aniline Derivatives

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

|---|---|---|---|

| 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole | 7.32 (s, 1H, thiazole-H), 5.98 (s, 1H, dioxolane), 4.15–4.05 (m, 4H, OCH₂) | 152.3 (thiazole C2), 126.7 (thiazole C4), 104.5 (dioxolane C), 66.2 (OCH₂) | vulcanchem.com |

| 2-chloro-3-(1,3-dioxolan-2-yl)quinolines | 8.32 (s, 1H, CH), 7.95-7.92 (d, J=8.55 Hz, 1H, CH), 7.62-7.57 (m, 2H, CH), 6.23 (s, 1H, CH), 4.20-4.13 (m, 4H, CH₂ x 2) | Not specified | researchgate.net |

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In the IR spectrum of this compound and its derivatives, characteristic absorption bands confirm the presence of the aniline and dioxolane moieties.

The N-H stretching vibrations of the primary amine in the aniline group typically appear as two bands in the region of 3300-3500 cm⁻¹. The C-N stretching vibration is usually observed in the 1250-1350 cm⁻¹ range. The dioxolane ring is characterized by strong C-O-C stretching bands, which are typically found around 1100 cm⁻¹ . Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C=C stretching vibrations within the benzene (B151609) ring appear in the 1450-1600 cm⁻¹ region. For instance, a bromo-thiazole derivative containing a dioxolane group shows a C-H stretch at 2980 cm⁻¹ and a C=N stretch at 1650 cm⁻¹ vulcanchem.com.

Interactive Table: Key IR Absorption Frequencies for Dioxolane-Aniline Type Structures

| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) | Reference |

|---|---|---|---|

| Amine (N-H) | Stretch | 3300-3500 | |

| Dioxolane (C-O-C) | Stretch | ~1100 | |

| Aromatic C-H | Stretch | >3000 | researchgate.net |

| Aromatic C=C | Stretch | 1450-1600 | researchgate.net |

| Aldehyde (in derivatives) | C=O Stretch | ~1687 | researchgate.net |

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elemental composition of this compound and its derivatives. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which aids in confirming the molecular formula clockss.org.

Electron ionization (EI) and electrospray ionization (ESI) are common ionization methods used. The mass spectrum of these compounds will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. For example, the molecular weight of this compound is 165.19 g/mol chemicalbook.comavantorsciences.com. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. For instance, in derivatives of 2-chloro-3-(1,3-dioxolan-2-yl)quinolines, the molecular ion peak was observed, confirming their respective molecular weights researchgate.net.

Mass Spectrometry (MS)

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which is invaluable for a complete structural characterization. For derivatives of this compound, single-crystal X-ray diffraction studies can unambiguously resolve structural ambiguities . For example, the crystal structure of 1,2-bis(4-(1,3-dioxolan-2-yl)phenyl)diazene oxide, a related derivative, was confirmed by single-crystal X-ray analysis researchgate.net.

Obtaining high-quality single crystals suitable for X-ray diffraction analysis is a critical step. Several crystal growth techniques can be employed for dioxolane-aniline derivatives. The choice of method depends on the compound's solubility and stability.

Common techniques include:

Slow Evaporation: This is the simplest method, where a saturated or nearly saturated solution of the compound is allowed to evaporate slowly, leading to the formation of crystals. It is effective for compounds that are not sensitive to air or moisture umass.edu.

Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form. This is suitable for compounds with moderate solubility that decreases with temperature .

Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is soluble and placing this solution in a sealed container with a more volatile solvent in which the compound is insoluble. The slow diffusion of the precipitant vapor into the solution induces crystallization. This method is particularly successful for growing high-quality crystals from small amounts of material ufl.edu.

Liquid-Liquid Diffusion (Layering): In this method, a solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals form at the interface as the solvents slowly mix .

The optimal crystal size for single-crystal X-ray diffraction is typically 0.2-0.4 mm in at least two dimensions . The purity of the compound is also crucial for successful crystal growth ufl.edu.

Analysis of Conformation and Intermolecular Interactions

The three-dimensional structure and non-covalent interactions of this compound are crucial in determining its physical properties, reactivity, and interactions with other molecules. The molecule consists of a planar phenyl ring attached to a non-planar, five-membered dioxolane ring. The aniline moiety, with its amino group, is a key site for intermolecular hydrogen bonding, while the aromatic ring allows for π-π stacking interactions.

The dioxolane ring itself is not flat and typically adopts an envelope or twist conformation to minimize steric strain. In analogous compounds like 3-(1,3-Dioxan-2-yl)aniline, which features a six-membered ring, crystal structure analysis has confirmed the presence of intermolecular N–H···O hydrogen bonds, which form chain-like structures in the solid state. It is highly probable that this compound engages in similar hydrogen bonding patterns, where the amine hydrogen atoms act as donors and the dioxolane oxygen atoms act as acceptors.

The study of these interactions is fundamental in fields like medicinal chemistry, where derivatives of this compound are used to develop pharmacophore models for potential drug candidates. smolecule.com Understanding the precise conformation and interaction profile allows for the rational design of molecules with specific binding properties.

Table 1: Key Intermolecular Interactions for this compound This is an interactive table. Select a row to view more details.

| Interaction Type | Participating Groups | Significance |

| Hydrogen Bonding | Aniline (N-H) as donor; Dioxolane (O) as acceptor | Influences crystal packing, solubility, and boiling point. |

| π-π Stacking | Phenyl rings of adjacent molecules | Contributes to the stability of the solid-state structure and affects electronic properties. |

| Van der Waals Forces | Entire molecule | General non-specific interactions contributing to overall molecular cohesion. |

Chromatographic Purity Assessment Techniques

Chromatography is an indispensable tool for the separation, identification, and quantification of this compound and its derivatives from reaction mixtures and for assessing final product purity. The choice of technique depends on the volatility and polarity of the compound and its potential impurities.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis of this compound due to the compound's polarity and relatively low volatility, which can make GC analysis challenging without derivatization. thermofisher.com HPLC is routinely used to monitor the progress of synthetic reactions and to determine the purity of the final product. ambeed.com

Reverse-phase HPLC is the most common mode used for this type of analysis. In this setup, a non-polar stationary phase (like C18) is used with a polar mobile phase. For structurally related dioxolane compounds, successful separations have been achieved using a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric acid or formic acid. sielc.com The use of formic acid is preferred for applications where the HPLC is coupled to a mass spectrometer (LC-MS), as it is volatile and MS-compatible. sielc.com Detection is typically performed using a UV detector, as the aniline ring is strongly chromophoric.

Table 2: Typical HPLC Parameters for Analysis of Dioxolane-Aniline Derivatives This is an interactive table. Select a row to view more details.

| Parameter | Typical Setting | Purpose |

| Column | Reverse-Phase C18 or Newcrom R1 | Separates compounds based on hydrophobicity. sielc.com |

| Mobile Phase | Acetonitrile / Water with 0.1% Formic Acid | Elutes the compounds from the column; acid improves peak shape. sielc.comd-nb.info |

| Flow Rate | 0.5 - 1.5 mL/min | Controls the speed of the separation and analysis time. |

| Detection | UV at ~254 nm | Quantifies the compound based on its absorbance of UV light. |

| Application | Purity assessment, reaction monitoring, pharmacokinetic studies. sielc.com |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the purity assessment of this compound, particularly for identifying volatile impurities and reaction byproducts. The gas chromatograph separates individual components from the sample mixture, which are then ionized and detected by the mass spectrometer, providing definitive identification based on their mass-to-charge ratio and fragmentation patterns.

However, the direct GC analysis of aniline derivatives can be problematic. Due to their polarity and the presence of the active amine group, these compounds can exhibit poor peak shapes and may be thermolabile, degrading at the high temperatures used in the GC injector. thermofisher.com To overcome these issues, a derivatization step is often employed prior to GC-MS analysis to convert the polar N-H group into a less polar, more thermally stable functional group. thermofisher.com Despite this extra step, GC-MS is highly valuable for identifying low-level impurities, such as deprotected aniline byproducts that might form during synthesis. Comparative studies have shown that while GC-MS is highly precise, techniques like LC-MS/MS may be more suitable for trace analysis in aqueous samples without the need for derivatization. d-nb.info

Table 3: GC-MS Analysis Considerations for this compound This is an interactive table. Select a row to view more details.

| Parameter | Typical Setting/Method | Purpose |

| Derivatization | Silylation (e.g., with BSTFA) or Acylation | Increases volatility and thermal stability, improves peak shape. thermofisher.com |

| Column | Mid-polarity capillary column (e.g., DB-5ms) | Separates volatile compounds based on boiling point and polarity. |

| Ionization Mode | Electron Ionization (EI) | Fragments molecules into a reproducible pattern for library matching. |

| Detector | Quadrupole Mass Analyzer | Separates ions based on their mass-to-charge ratio for identification. |

| Application | Identification of volatile impurities and reaction byproducts. |

Applications of 3 1,3 Dioxolan 2 Yl Aniline in Chemical Research and Development

A Versatile Building Block in Organic Synthesis

The strategic placement of the amino group and the dioxolane moiety on the phenyl ring makes 3-(1,3-Dioxolan-2-yl)aniline a highly useful building block in organic synthesis. The aniline (B41778) portion provides a nucleophilic site and a handle for various chemical transformations, while the dioxolane group serves as a protected form of a benzaldehyde (B42025), which can be unveiled under specific conditions. This dual functionality allows for sequential and controlled reactions, paving the way for the construction of complex molecular frameworks.

A Precursor for Complex Molecular Architectures

The utility of this compound as a precursor for more complex molecules is well-documented. Its structure is a key component in multi-step synthetic pathways aimed at producing a diverse range of organic compounds, including those with potential applications in pharmaceuticals and agrochemicals. smolecule.com The reactivity of the aniline group allows for transformations such as oxidation to quinones, reduction, and electrophilic aromatic substitution, leading to a variety of substituted derivatives.

For instance, the bromo-substituted derivative, 3-Bromo-5-(1,3-dioxolan-2-yl)aniline, is particularly useful. The bromine atom provides a site for cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are fundamental for creating carbon-carbon bonds. evitachem.com This enables the assembly of elaborate molecular structures from simpler precursors.

An Intermediate in the Synthesis of Heterocyclic Compounds

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry and materials science. This compound and its derivatives serve as crucial intermediates in the synthesis of various heterocyclic systems. smolecule.com For example, it has been used in the preparation of 1,2,4-triazoles, a class of compounds known for their biological activities. smolecule.com The synthesis of benzo-fused N-heterocycles has also been achieved using derivatives of this aniline. conicet.gov.ar

Furthermore, research has demonstrated its role in the synthesis of new polydentate ligands by coupling with other heterocyclic structures like 2,6-bis(imino)pyridine. unam.mx The ability to introduce the protected aldehyde functionality via the dioxolane ring is a key advantage in these synthetic strategies.

Utilization in Material Science Research

The unique electronic and structural properties of this compound and its analogs make them valuable in the field of material science. smolecule.comevitachem.com These compounds can be incorporated into polymers and other materials to impart specific optical and electronic characteristics.

Preparation of Luminogens and Fluorescent Polyimides

A notable application of this compound is in the preparation of luminogens and fluorescent polyimides. smolecule.comchemicalbook.comlookchem.com Polyimides are a class of high-performance polymers known for their thermal stability. mdpi.com By incorporating fluorophores, or fluorescent chemical groups, into the polymer chain, it is possible to create fluorescent polyimides. mdpi.com However, traditional aromatic polyimides often exhibit weak or no fluorescence due to quenching effects. mdpi.com

The introduction of specific structural motifs, such as those derived from this compound, can help to mitigate these quenching effects and enhance the fluorescence quantum efficiency of the resulting polyimides. mdpi.com These fluorescent polymers have potential applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. mdpi.com

Development of Advanced Materials with Specific Optical Properties

The ability to tune the optical properties of materials is crucial for many modern technologies. Derivatives of this compound are utilized in the development of advanced materials with tailored optical characteristics. smolecule.com For example, they are used in the synthesis of conjugated polymers with specific optoelectronic properties. evitachem.com The incorporation of this aniline derivative into the polymer backbone can influence the material's absorption and emission of light, making it suitable for applications such as sensors and optical wavelength converters.

Application in Ligand Design and Coordination Chemistry

The nitrogen atom of the aniline group and the oxygen atoms of the dioxolane ring in this compound can act as coordination sites for metal ions. This makes the compound and its derivatives attractive for the design of new ligands in coordination chemistry.

Precursors for N,N,N-Pincer Ligands

Pincer ligands are a class of chelating agents that bind tightly to a central metal atom through three donor atoms in a meridional fashion. researchgate.net This arrangement confers high thermal stability and catalytic activity to the resulting metal complexes. researchgate.net The compound this compound serves as a key starting material in the synthesis of unsymmetrical N,N,N-pincer ligands.

A notable synthetic route involves the sequential Stille cross-coupling, deprotection, and condensation of 6-tributylstannyl-2-(2-methyl-1,3-dioxolan-2-yl)pyridine with 2-bromonitrobenzene. rsc.orgresearchgate.net The dioxolane group in a related precursor, 2-(2-methyl-1,3-dioxolan-2-yl)pyridine, acts as a masked acetyl group which, after a series of reactions including reduction of a nitro group to an amine and condensation, leads to the formation of 2-(2'-aniline)-6-imine-pyridines. rsc.orgresearchgate.net These molecules are the pro-ligands for the N,N,N-pincer systems.

The resulting pincer ligands can then be complexed with various transition metals, such as palladium, to form stable and catalytically active complexes. rsc.orgresearchgate.netresearchgate.net The stability and reactivity of these complexes can be fine-tuned by modifying the substituents on the ligand framework, which is facilitated by the versatile chemistry of the aniline precursor. researchgate.net

Synthesis of Azo Schiff Base Ligands

Azo Schiff base ligands are another important class of compounds with applications in coordination chemistry and materials science. These ligands are characterized by the presence of both an azo (-N=N-) group and an azomethine (-CH=N-) group. chemmethod.com The synthesis of these ligands often involves the reaction of an amino compound with an aldehyde or ketone. chemmethod.com

While direct synthesis of azo Schiff base ligands from this compound is not extensively documented in the provided search results, the general principles of azo dye and Schiff base formation are well-established. Azo compounds are typically synthesized by diazotization of an aromatic amine followed by coupling with a suitable coupling component. chemmethod.comchemmethod.com Schiff bases are formed through the condensation of an amine with a carbonyl compound. chemmethod.com

The aniline functionality of this compound makes it a suitable candidate for diazotization. The resulting diazonium salt could then be coupled with various aromatic compounds to introduce the azo linkage. Subsequent deprotection of the dioxolane to reveal the aldehyde, followed by condensation with an amine, would yield an azo Schiff base ligand. This multi-step process allows for the creation of structurally diverse ligands with tailored electronic and steric properties.

Development of Catalytic Systems

The pincer complexes derived from this compound and its analogs have shown significant promise in various catalytic applications. researchgate.netarabjchem.org The robust nature of the pincer framework allows the resulting metal complexes to be used as catalysts under demanding reaction conditions. researchgate.net

Palladium(II) complexes bearing N,N,N-pincer ligands derived from related aniline precursors have been synthesized and characterized. rsc.orgresearchgate.net These complexes are effective catalysts for a variety of organic transformations, including cross-coupling reactions, which are fundamental in the construction of complex organic molecules. researchgate.net The catalytic activity of these systems can be attributed to the stable yet reactive nature of the metal center, which is electronically and sterically influenced by the pincer ligand. researchgate.net

Furthermore, iron pincer complexes, particularly those with NNN-type ligands, have emerged as excellent catalysts for reactions like the hydrosilylation of alkenes and alkynes. nih.gov These iron-based systems offer a more sustainable and economical alternative to precious metal catalysts. nih.gov The synthesis of such NNN pincer ligands can be envisioned starting from aniline derivatives, highlighting the importance of compounds like this compound in the development of next-generation catalytic systems.

Potential in Medicinal Chemistry and Drug Discovery (General Research Area)

The structural motifs present in this compound and its derivatives are of significant interest in medicinal chemistry. The aniline and dioxolane moieties are found in a variety of biologically active compounds, and their combination in a single molecule provides a scaffold for the design and synthesis of novel therapeutic agents. ontosight.ai

Antimicrobial and Anticancer Research

Derivatives of this compound have been investigated for their potential antimicrobial and anticancer activities. smolecule.com Studies on structurally similar compounds have shown promising results. For instance, certain aniline derivatives have exhibited significant cytotoxic effects against various cancer cell lines, with some showing IC50 values in the low micromolar range.

Specifically, derivatives of 2-((2-methyl-1,3-dioxolan-2-yl)methoxy)aniline (B12953435) have demonstrated that modifications at the aniline nitrogen can significantly impact their antibacterial and anticancer activities. In one study, certain derivatives of 3-(2-methyl-1,3-dioxolan-2-yl)aniline (B1296060) showed strong inhibitory effects on the growth of cancer cells, with one derivative exhibiting an IC50 value of 2.5 µg/mL against the MCF-7 breast cancer cell line. The mechanism of action is thought to involve the induction of apoptosis through the activation of caspase pathways.

The dioxolane ring itself is a feature in some bioactive molecules. For example, new thiourea (B124793) derivatives containing two benzo[d] researchgate.netdioxol-5-yl moieties have shown significant antitumor activity, with some compounds being more potent than the standard drug doxorubicin (B1662922) against cell lines like HepG2 and HCT116. nih.gov

Modulators of Biological Activity

The core structure of this compound can be found in molecules designed to modulate the activity of specific biological targets. The aniline and dioxolane groups can participate in various non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, with biological macromolecules like enzymes and receptors. smolecule.com

For example, derivatives of 4-chloro-3-(2-methyl-1,3-dioxolan-2-yl)aniline (B2529252) have been studied for their potential to interact with molecular targets within cells, possibly altering enzyme activities or receptor functions. smolecule.com The unique structural features of these compounds make them versatile for various chemical applications and reactions, which is a key aspect in the development of new drugs. smolecule.com

Investigation of Structure-Activity Relationships (SAR) in Derivative Compounds

Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for optimizing the biological activity of a lead compound. By systematically modifying the structure of a molecule and evaluating the effect of these changes on its biological activity, researchers can identify the key structural features required for potency and selectivity.

In the context of this compound derivatives, SAR studies have provided valuable insights. For example, research on a series of benzo-1,3-dioxolane derivatives as cyclooxygenase-2 (COX-2) inhibitors revealed that the nature of the spacer group connecting the dioxolane-containing ring to other parts of the molecule is important for potent inhibition. acs.org These studies demonstrated that substitution at the 3-position of an attached aryl group optimized COX-2 selectivity and potency. acs.org

Similarly, SAR studies on itraconazole (B105839) analogues, which contain a dioxolane ring, have been conducted to develop inhibitors of the Hedgehog signaling pathway. nih.gov These studies highlighted the importance of the stereochemistry of the dioxolane ring for potent inhibition. nih.gov The aniline intermediates derived from dioxolane-containing nitro compounds are key for synthesizing a diverse set of analogues to probe these relationships. nih.gov

Interactive Data Table

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Molecular Properties and Reactivity

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. researchgate.netunige.ch For 3-(1,3-Dioxolan-2-yl)aniline, DFT calculations are instrumental in elucidating its molecular structure, stability, and reactivity. mdpi.com

Global reactivity descriptors derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provide insights into the molecule's chemical behavior. These descriptors include:

Electronegativity (χ): A measure of an atom's ability to attract shared electrons.

Chemical Hardness (η): Resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating higher reactivity.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons.

The Fukui function is another critical DFT-derived concept that helps in predicting the most reactive sites within a molecule for nucleophilic and electrophilic attacks. researchgate.net For this compound, the aniline (B41778) nitrogen and the aromatic ring are expected to be key sites for chemical reactions.

Below is a table summarizing typical conceptual DFT descriptors:

| Descriptor | Formula | Significance |

| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | Predicts the direction of charge transfer. |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Measures resistance to deformation or change. |

| Chemical Softness (S) | 1 / η | Indicates the capacity to accept electrons. |

| Electrophilicity Index (ω) | μ² / (2η) where μ = -χ | Quantifies the electrophilic nature of a molecule. |

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules over time, providing a detailed picture of their conformational landscape. numberanalytics.comjinr.ru For this compound, MD simulations can reveal the flexibility of the dioxolane ring and its orientation relative to the aniline group.

The 1,3-dioxolane (B20135) ring can adopt various conformations, such as the envelope and twist forms. MD simulations can explore the energy barriers between these conformations and determine their relative populations at different temperatures. nih.gov The orientation of the dioxolane ring with respect to the phenyl ring is also crucial, as it can influence intermolecular interactions and the molecule's ability to bind to biological targets.

Key insights from MD simulations include:

Conformational Preferences: Identifying the most stable low-energy conformations of the molecule.

Ring Pliability: Understanding the flexibility of the five-membered dioxolane ring.

Intermolecular Interactions: Simulating how the molecule interacts with solvents or other molecules, which is crucial for understanding its behavior in different environments.

The results of MD simulations can be correlated with experimental data from techniques like NMR spectroscopy to validate the computational models. numberanalytics.com

Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net For derivatives of this compound, QSAR models can be developed to predict their therapeutic or other activities based on their molecular descriptors.

The process of QSAR modeling involves:

Data Set Preparation: A series of derivatives of this compound with known biological activities is compiled.

Descriptor Calculation: A wide range of molecular descriptors (e.g., topological, electronic, steric) are calculated for each derivative.

Model Building: Statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms are used to build a model that correlates the descriptors with the observed activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

QSAR studies on related structures, such as benzo-1,3-dioxolane derivatives, have shown that substitutions on the aromatic ring can significantly impact biological activity, for instance, as inhibitors of enzymes like cyclooxygenase-2 (COX-2). acs.org For this compound derivatives, QSAR could guide the synthesis of new compounds with enhanced properties by predicting the effects of different substituents on the aniline ring or the dioxolane moiety.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry can be used to model chemical reaction pathways and characterize the transition states involved. researchgate.net This is particularly useful for understanding the synthesis and reactivity of this compound.

For instance, the synthesis of this compound often involves the protection of a carbonyl group in 3-aminobenzaldehyde (B158843) as a dioxolane. chemicalbook.com DFT calculations can be employed to model the reaction mechanism of this acetal (B89532) formation, identifying the transition state and calculating the activation energy. This provides insights into the reaction kinetics and helps in optimizing reaction conditions.